molecular formula C13H24N2O3 B13108540 Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate

Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate

Cat. No.: B13108540
M. Wt: 256.34 g/mol
InChI Key: ZPTPWLIBKVCWCY-GHMZBOCLSA-N
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Description

Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate (CAS: 1935467-06-3) is a bicyclic heterocyclic compound featuring a fused pyrido-oxazepine core. This compound is structurally characterized by a seven-membered oxazepine ring fused to a pyridine moiety, with the tert-butyl group enhancing lipophilicity.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (5aR,9aS)-3,4,5,5a,6,7,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-8-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10-8-14-5-7-17-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1

InChI Key

ZPTPWLIBKVCWCY-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CNCCO[C@@H]2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCCOC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate typically involves multicomponent reactions (MCRs), such as the Ugi–Joullié reaction. This reaction is highly diastereoselective and involves the combination of chiral enantiopure 1,2-amino alcohols and salicylaldehydes to form cyclic imines . These cyclic imines then undergo further reactions to form the desired oxazepine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

tert-Butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (5aR,9aS)-octahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of fused heterocycles with variations in ring size, substituents, and heteroatoms. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Key Properties
Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate Pyrido[4,3-f][1,4]oxazepine tert-Butyl carboxylate (cis) High lipophilicity; limited commercial availability
tert-Butyl 8-Chloro-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate Pyrido[3,2-f][1,4]oxazepine Chlorine at C8, tert-butyl carboxylate XLogP3-AA: 2.1; Molecular formula: C₁₃H₁₇ClN₂O₃; Storage: 2–8°C
3,4-Dihydro-9-hydroxy-10-iodo-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one Benzothieno[2,3-f]thiazepinone Hydroxy, iodo substituents Melting point: 128°C; moderate yield (66%)
2,3-Dihydro-4-methyl-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one Benzothieno[2,3-f]thiazepinone Methyl, hydroxy substituents Melting point: 265–268°C; IR/NMR-confirmed structure

Key Findings:

Heteroatom Influence: Oxazepine derivatives (e.g., target compound) exhibit lower polarity compared to thiazepinones (e.g., benzothieno-thiazepinones in –2) due to the replacement of sulfur with oxygen, reducing hydrogen-bonding capacity . The tert-butyl carboxylate group in the target compound enhances metabolic stability compared to compounds with reactive substituents like azido or chloroacetamido groups .

Physicochemical Properties: Lipophilicity: The tert-butyl group in the target compound likely increases XLogP (>2.1 inferred from its chloro analog ), making it more membrane-permeable than hydroxy- or amino-substituted thiazepinones (e.g., kb-NB165-17, XLogP ~1.5 estimated). Thermal Stability: Thiazepinones with hydroxy/methyl substituents (e.g., kb-NB165-17) show higher melting points (>250°C) compared to oxazepines, suggesting stronger intermolecular interactions .

Synthetic Accessibility: The target compound’s synthesis likely follows tert-butyl carboxylate protection strategies, similar to its chloro analog (yield data unavailable) . In contrast, benzothieno-thiazepinones (e.g., mcf292-03) are synthesized via cyclocondensation with yields up to 71% .

Biological Activity

Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, synthesis, and relevant studies.

Chemical Structure and Properties

This compound features a bicyclic structure that contributes to its unique properties. The compound's molecular formula and characteristics include:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight250.30 g/mol
Boiling Point359.1 ± 42.0 °C (predicted)
Density1.061 ± 0.06 g/cm³ (predicted)

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities, particularly in the central nervous system (CNS). Notably, compounds with similar structures have demonstrated significant effects on locomotor activity in animal models.

CNS Depressant Effects

A study on related compounds in the octahydropyrido series revealed that they possess CNS depressant actions, quantified by reductions in locomotor activity in mice. These findings suggest that the compound may have potential as a sedative or anxiolytic agent .

Case Studies and Research Findings

  • Synthesis and Evaluation : A synthesis method for related oxazepines was developed, leading to compounds that showed significant CNS depressant effects. The qualitative differences in the effects of diastereomers on locomotor activity highlight the importance of stereochemistry in biological activity .
  • Anticancer Potential : Research on benzoxazepine derivatives indicated their potential as chemotherapeutic agents due to their cytotoxic effects on cancer cells. The study emphasized the need for further exploration of structure-activity relationships to optimize these compounds for therapeutic use .
  • Antimicrobial Activity : Limited antimicrobial activity was reported for synthesized benzoxazepine derivatives against certain bacterial pathogens. This suggests a potential area for further investigation into the antimicrobial properties of this compound .

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